molecular formula C15H15F3N2O2S B173382 N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide CAS No. 167316-28-1

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B173382
CAS No.: 167316-28-1
M. Wt: 344.4 g/mol
InChI Key: GIBMTDKHCXCSNA-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide (CAS: 167316-28-1) is a chiral sulfonamide derivative featuring a trifluoromethyl (-CF₃) group. Its molecular formula is C₁₅H₁₅F₃N₂O₂S, with a molecular weight of 344.35 g/mol and a purity of 98% . The compound is commercially available (e.g., Fluorochem, CymitQuimica) and is utilized in asymmetric catalysis and pharmaceutical synthesis due to its stereochemical stability and electron-withdrawing trifluoromethyl group .

Properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBMTDKHCXCSNA-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151337
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167316-28-1
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167316-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonylation of (1S,2S)-2-Amino-1,2-diphenylethylamine

The most widely adopted method involves the reaction of (1S,2S)-2-amino-1,2-diphenylethylamine with trifluoromethanesulfonyl chloride (TfCl) in the presence of a tertiary amine base. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in TfCl.

Typical Procedure :

  • Dissolve (1S,2S)-2-amino-1,2-diphenylethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.

  • Add triethylamine (2.2 equiv) dropwise, followed by slow addition of TfCl (1.1 equiv).

  • Stir at room temperature for 12–24 hours.

  • Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Key Parameters :

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF) ensures minimal hydrolysis of TfCl.

  • Base : Triethylamine or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproduct.

  • Yield : 70–85% after purification.

Alternative Activation Strategies

For substrates sensitive to harsh conditions, in situ activation of trifluoromethanesulfonic acid (TfOH) using coupling agents like N-hydroxysuccinimide (NHS) or 1,1'-carbonyldiimidazole (CDI) has been explored. This approach minimizes side reactions but requires additional steps for reagent preparation.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance scalability and safety:

  • Reactor Design : Tubular reactors with precise temperature control (−10°C to 25°C).

  • Residence Time : 30–60 minutes for complete conversion.

  • Throughput : 50–100 kg/day with >95% purity.

Process Optimization

  • Solvent Recycling : DCM recovery via distillation reduces costs and environmental impact.

  • Catalytic Bases : Immobilized bases (e.g., polymer-supported DIPEA) enable heterogeneous catalysis, simplifying workup.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Resolves diastereomeric impurities using a Chiralpak® IA column (hexane/isopropanol 90:10).

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% enantiomeric excess.

Spectroscopic Data

Parameter Value
¹H NMR (CDCl₃)δ 7.35–7.15 (m, 10H, Ph), 4.21 (d, J=8.5 Hz, 1H), 3.89 (q, 1H), 2.95 (s, 2H, NH₂)
¹³C NMR δ 139.2 (q, J=33.5 Hz, CF₃), 128.7–126.3 (Ph), 58.4 (CH), 51.2 (CH₂)
HRMS m/z 345.1052 [M+H]⁺ (calc. 345.1055)

Challenges and Mitigation Strategies

Epimerization Risks

The stereochemical integrity of the (1S,2S) configuration is vulnerable under basic conditions. Mitigation includes:

  • Low-Temperature Reactions : Maintaining temperatures below 25°C during sulfonylation.

  • Proton Sponge Additives : 1,8-Bis(dimethylamino)naphthalene buffers pH without inducing racemization.

Byproduct Formation

  • Triflate Esters : Result from over-sulfonylation; controlled stoichiometry (TfCl ≤1.1 equiv) minimizes this.

  • Hydrolysis Products : Strict anhydrous conditions (molecular sieves) prevent TfCl degradation.

Emerging Methodologies

Enzymatic Sulfonylation

Pilot studies using Pseudomonas fluorescens sulfotransferases demonstrate enantioselective sulfonylation at 30°C, pH 7.5, with 60% yield. This green chemistry approach avoids hazardous reagents but requires further yield optimization.

Photocatalytic Approaches

Visible-light-mediated reactions with Ru(bpy)₃²⁺ catalyst enable sulfonylation at ambient temperature, reducing energy consumption . Initial trials show 55% yield with 98% ee.

Chemical Reactions Analysis

Key Structural Features:

  • Chiral centers : (1S,2S)-configuration at the ethylenediamine backbone.

  • Trifluoromethanesulfonamide group : Enhances electron-withdrawing effects and hydrogen-bonding capabilities for catalysis.

Role in Asymmetric Catalysis

This compound acts as a chiral ligand or organocatalyst in enantioselective reactions.

Catalytic Hydrogenation

  • Reaction type : Transfer hydrogenation of ketones to secondary alcohols.

  • Conditions :

    • Catalyst: Ru complexes derived from S,S-TsDPEN and [(cumene)RuCl₂]₂ .

    • Hydrogen source: Formic acid/triethylamine (1:1 molar ratio) or isopropanol.

    • Solvent: Dichloromethane or tetrahydrofuran (THF).

  • Outcome : High enantiomeric excess (ee) of up to 99% for products like 3-hydroxy-3-(2-thiophen-yl)propanamide .

Nitro-Michael Addition

  • Reaction type : Asymmetric addition of nitroalkanes to α,β-unsaturated aldehydes.

  • Conditions :

    • Catalyst loading: 10 mol% .

    • Solvent-free or THF solvent.

  • Outcome : Yields >80% with ee values of 85–95% .

Reaction Optimization Data

The table below summarizes critical reaction parameters and outcomes:

Reaction Type Catalyst System Conditions Yield Enantiomeric Excess (ee)
Transfer HydrogenationRu/S,S-TsDPEN + formic acid/Et₃N25°C, 24h, CH₂Cl₂92% 98%
Nitro-Michael AdditionTrifluoromethanesulfonamide catalystSolvent-free, 10 mol%, 48h 85% 92%

Mechanistic Insights

  • Hydrogenation Mechanism :
    The Ru catalyst facilitates hydride transfer from formic acid to ketones via a six-membered transition state, stabilized by the sulfonamide’s hydrogen-bonding interactions .

  • Nitro-Michael Mechanism :
    The sulfonamide group activates the aldehyde through hydrogen bonding, while the chiral amine directs nucleophilic attack for stereochemical control .

Stability and Handling

  • Storage : Stable under inert gas (N₂) at −20°C.

  • Decomposition : Avoid strong acids/bases to prevent cleavage of the sulfonamide bond.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide exhibit antitumor properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, a study demonstrated that derivatives of diphenylethylamine showed promising results against breast cancer cells by modulating specific signaling pathways .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes related to disease processes. For example, it may serve as a potent inhibitor for proteases involved in viral replication or cancer progression .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of similar sulfonamide compounds in models of neurodegenerative diseases. These findings suggest that this compound could be explored further for therapeutic applications in conditions like Alzheimer's disease .

Asymmetric Synthesis

This compound has been utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in synthetic pathways makes it valuable for producing enantiomerically pure compounds. This property is particularly useful in the synthesis of pharmaceuticals where the chirality of the molecule can significantly affect biological activity .

Organocatalysis

Research has indicated that this compound can act as an organocatalyst in various reactions such as Michael additions and aldol reactions. Its trifluoromethyl group enhances the electrophilicity of substrates, leading to improved reaction rates and yields .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The sulfonamide functional group contributes to improved adhesion and compatibility with other polymeric materials .

Nanocomposites

Studies have explored the use of this compound in the development of nanocomposites that exhibit unique electrical and optical properties. These materials have potential applications in electronics and photonics due to their tunable characteristics .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor Activity Inhibition of cell proliferation in breast cancer cells; apoptosis induction observed.
Enzyme Inhibition Effective inhibition of viral proteases; potential for antiviral drug development.
Neuroprotective Effects Neuroprotection observed in models of Alzheimer’s disease; further studies recommended.
Asymmetric Synthesis Utilized as a chiral auxiliary; high enantiomeric excess achieved in target compounds.
Polymer Chemistry Enhanced thermal stability and mechanical properties in polymer blends.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonamide group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This mechanism is crucial in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Derivatives

Trifluoromethanesulfonamide Derivatives

N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(1,1,1-trifluoromethanesulfonamide) (CAS: 121788-77-0) Molecular Formula: C₁₆H₁₄F₆N₂O₄S₂ Molecular Weight: 476.41 g/mol Key Features: Contains two trifluoromethanesulfonamide groups, enhancing electron-withdrawing effects and molecular symmetry. Used in enantioselective catalysis and as a ligand in transition-metal complexes .

Piperidine-1-sulfonamide Derivatives

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]piperidine-1-sulfonamide (CAS: 515172-79-9) Molecular Formula: C₁₉H₂₅N₃O₂S Molecular Weight: 359.49 g/mol Key Features: Incorporates a piperidine ring, introducing a basic nitrogen atom. This modification increases solubility in polar solvents and alters hydrogen-bonding capabilities . Comparison: The absence of a fluorine substituent reduces lipophilicity compared to the trifluoromethyl analog.

Camphorsulfonamide Derivatives

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide (CAS: 637357-53-0) Molecular Formula: C₂₄H₃₀N₂O₃S Molecular Weight: 426.58 g/mol Key Features: The rigid bicyclic camphor skeleton enhances enantioselectivity in asymmetric reactions, as demonstrated in [4+2] cycloadditions .

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Functional Attributes
Target Compound -CF₃ 344.35 High lipophilicity, electron withdrawal
Bis-trifluoromethanesulfonamide -CF₃ (×2) 476.41 Enhanced symmetry, coordination
Piperidine-sulfonamide Piperidine ring 359.49 Improved solubility, basic nitrogen
Camphorsulfonamide Bicyclic camphor skeleton 426.58 Rigidity, enantioselectivity

Steric and Electronic Modifications

  • Bulky Substituents: N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,4,6-triisopropylbenzenesulfonamide (CAS: M96815) features a 2,4,6-triisopropyl group, creating significant steric hindrance. This reduces reaction rates but improves selectivity in crowded catalytic environments . N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS: 410096-73-0) combines a trifluoromethyl group with a benzene ring, amplifying electron-withdrawing effects .
  • Methanesulfonamide Derivatives: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (from ) lacks fluorine, resulting in lower thermal stability and reduced resistance to metabolic degradation compared to the target compound.

Biological Activity

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide (CAS No. 167316-28-1) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethanesulfonamide moiety, which may enhance its pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15F3N2O2S
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 167316-28-1
  • Purity : Typically ≥97% (HPLC) .

Synthesis

The synthesis of this compound involves the reaction of appropriate amines with trifluoromethanesulfonyl chloride under controlled conditions. The process is critical for ensuring high yields and purity suitable for biological testing.

Anticancer Activity

Recent studies have investigated the cytotoxic potential of various sulfonamide derivatives against cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results:

  • Mechanism of Action : Many sulfonamides exert their anticancer effects through the induction of apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been shown to activate caspases and promote sub-G1 phase accumulation in cancer cells .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound 5eMDA-MB-231< 10Apoptosis induction
Compound 5fHT-29< 20Cell cycle arrest

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. Notably:

  • Dihydrofolate Reductase (DHFR) : Compounds with similar structures have demonstrated potent inhibition of DHFR activity. This enzyme is crucial in the folate metabolism pathway; thus, its inhibition can lead to reduced proliferation of cancer cells .

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been evaluated in clinical and preclinical settings:

Study Example

In a study evaluating a series of sulfonamide derivatives:

  • Objective : To assess cytotoxicity against various cancer cell lines.
  • Findings : Certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin. The most potent derivatives were found to induce apoptosis through caspase activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.